7-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one
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Overview
Description
The compound “7-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur in the ring. Thiazole rings are found in many important drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and an amine . The exact synthesis would depend on the specific substituents and their compatibility with the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with other functional groups such as the amine, carbonyl, and possibly an ether or amide linkage. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring might undergo reactions at the nitrogen or sulfur atoms, while the amine could participate in acid-base reactions or act as a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c14-11-16-9(6-21-11)2-3-10(18)17-5-1-4-13(8-17)7-15-12(19)20-13/h6H,1-5,7-8H2,(H2,14,16)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOCRHZHJWZNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)C(=O)CCC3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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